molecular formula C20H18 B11948864 1,4-dimethyl-2,3-diphenylbenzene CAS No. 13102-23-3

1,4-dimethyl-2,3-diphenylbenzene

Cat. No.: B11948864
CAS No.: 13102-23-3
M. Wt: 258.4 g/mol
InChI Key: DWRQIROFOIDAOI-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and two phenyl groups at the 2 and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-2,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methyl chloride and aluminum chloride to introduce the methyl groups. Subsequently, phenyl groups are introduced through a similar Friedel-Crafts reaction using phenyl chloride .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride or other Lewis acids are used to facilitate the electrophilic aromatic substitution reactions. The reaction conditions, including temperature and pressure, are optimized to ensure maximum production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-2,3-diphenylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-diphenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The stability of the benzene ring and the presence of electron-donating methyl groups enhance its reactivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2,3-diphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a versatile compound for various applications .

Properties

CAS No.

13102-23-3

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,4-dimethyl-2,3-diphenylbenzene

InChI

InChI=1S/C20H18/c1-15-13-14-16(2)20(18-11-7-4-8-12-18)19(15)17-9-5-3-6-10-17/h3-14H,1-2H3

InChI Key

DWRQIROFOIDAOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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